molecular formula C16H16N2O3S B2954278 4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 898444-01-4

4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2954278
CAS No.: 898444-01-4
M. Wt: 316.38
InChI Key: GYPZUPLTLPVJKZ-UHFFFAOYSA-N
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Description

4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that features a cyclopenta[d]pyrimidin-2-one core with a sulfanyl group and a 4-methoxyphenyl substituent

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-11-7-5-10(6-8-11)14(19)9-22-15-12-3-2-4-13(12)17-16(20)18-15/h5-8H,2-4,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPZUPLTLPVJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of multicomponent reactions and condensation processes can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its combination of a cyclopenta[d]pyrimidin-2-one core with a sulfanyl group and a 4-methoxyphenyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one (CAS Number: 898444-01-4) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16N2O3S
  • Molecular Weight : 316.3748 g/mol
  • SMILES Notation : COc1ccc(cc1)C(=O)CSc1nc(=O)[nH]c2c1CCC2

The unique structure of this compound features a cyclopenta[d]pyrimidine ring system with a sulfur atom and a methoxyphenyl group, which is pivotal for its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential use in preventing oxidative damage in cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. It demonstrates both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .

The mechanisms by which the compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the sulfur atom and various molecular targets plays a crucial role in modulating enzyme activities and receptor interactions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This finding suggests potential applications in cancer therapy but necessitates further clinical studies to validate efficacy and safety .

Case Study: Anti-inflammatory Mechanism

A recent experiment evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 significantly compared to control groups. This suggests its utility in managing inflammatory responses associated with chronic diseases .

Q & A

Q. How can the molecular structure of this compound be experimentally determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural elucidation. Crystals suitable for SCXRD can be grown via slow evaporation of a saturated solution in solvents like methanol or dichloromethane. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Structure refinement using software like SHELXL or OLEX2, combined with validation tools (e.g., PLATON), ensures accuracy. For example, Acta Crystallographica studies on related pyrimidinone derivatives resolved bond lengths, angles, and torsional conformations, confirming the bicyclic core and substituent orientation .

Q. What synthetic strategies are effective for preparing this compound, and how can purity be optimized?

Methodological Answer: A multi-step synthesis typically involves:

  • Step 1: Formation of the cyclopenta[d]pyrimidin-2-one core via cyclocondensation of thiourea derivatives with cyclopentanone precursors under acidic conditions.
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution using 2-(4-methoxyphenyl)-2-oxoethyl thiol in the presence of a base (e.g., K2_2CO3_3) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor intermediates using TLC and confirm final structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS).

Q. What initial biological screening approaches are suitable for this compound?

Methodological Answer: Begin with in vitro assays :

  • Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) at varying concentrations (1–100 µM) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate results in triplicate.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

Methodological Answer: Cross-validate using:

  • Multi-Nuclear NMR: Acquire 1H^{1}\text{H}-15N^{15}\text{N} HMBC to confirm heterocyclic connectivity.
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) and calculate NMR chemical shifts with the GIAO method. Compare with experimental data to identify discrepancies (e.g., tautomeric forms) .
  • X-ray Refinement: Re-examine crystallographic data for dynamic disorder or solvent effects that may skew NMR interpretations .

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps using DFT (e.g., ωB97X-D/def2-TZVP) to identify electrophilic sites. For example, the sulfur atom in the sulfanyl group is prone to oxidation, as shown in studies on analogous thioether derivatives .
  • Molecular Dynamics (MD): Simulate reaction trajectories in explicit solvent (e.g., DMSO) to model transition states and activation energies. Tools like GROMACS or AMBER can predict solvent effects on reaction kinetics.

Q. How should researchers design enzyme inhibition studies to account for potential off-target effects?

Methodological Answer:

  • Selectivity Screening: Use a kinase/protease panel (e.g., 50+ enzymes) to assess specificity.
  • Docking Studies: Perform molecular docking (AutoDock Vina) into active sites of homologous enzymes (e.g., CDK2 vs. CDK4) to predict binding modes.
  • Mutagenesis Validation: Introduce point mutations (e.g., Ala-scanning) in suspected binding residues and measure IC50_{50} shifts. Cross-reference with crystallographic data to confirm interactions .

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